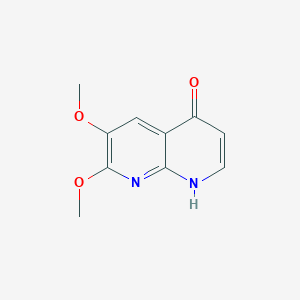
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves the reaction of 2-chloro-6-methoxyquinoline with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is a widely used method in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-Chloro-6-methoxy-4-methylquinoline
- 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 4-Hydroxy-2-quinolones
Uniqueness
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
61576-11-2 |
|---|---|
分子式 |
C17H14ClNO2 |
分子量 |
299.7 g/mol |
IUPAC 名称 |
7-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-13-6-3-11(4-7-13)15-8-5-12-9-17(21-2)14(18)10-16(12)19-15/h3-10H,1-2H3 |
InChI 键 |
NCVIDKMRAUHQAT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


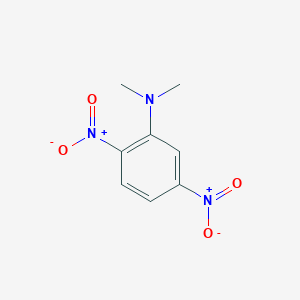
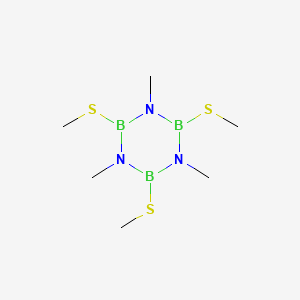
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)

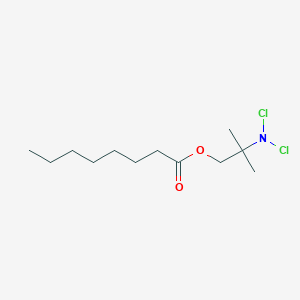
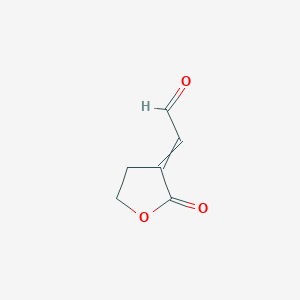
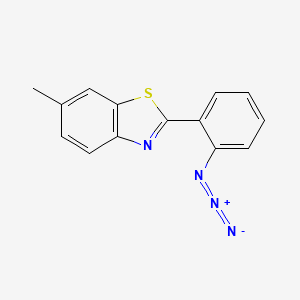
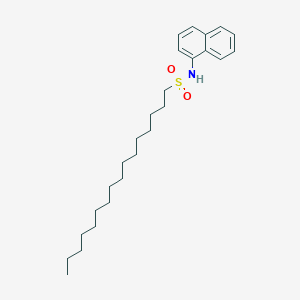
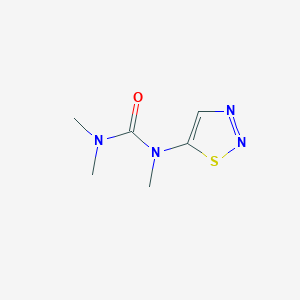

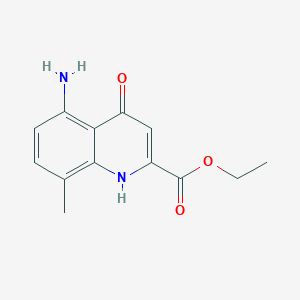
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)
